![molecular formula C12H17N3O2S B2583197 N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide CAS No. 1334022-64-8](/img/structure/B2583197.png)
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyanomethyl radicals, which can be generated from acetonitrile . A cooperative catalytic system comprised of CuCl and Cu (OTf) 2 can be used to effectively catalyse the three-, five- and seven-component coupling reactions of amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), and selectively produce in good yields the corresponding cyanomethylamines, N,N -bis (cyanomethyl)amines and N,N’ -bis (cyanomethyl)methylenediamines .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Thiazolidine derivatives have been synthesized for potential applications as antibiotics and antibacterials. For instance, heterocyclic synthesis involving thiophene-2-carboxamide and its derivatives has shown promise in creating new antibiotic and antibacterial drugs. These compounds have been tested against Gram-positive and Gram-negative bacteria, indicating their potential in addressing antibiotic resistance and infectious diseases (Ahmed, 2007).
Anticancer and Antioxidant Activities
Another area of application for thiazolidine derivatives is in the development of anticancer and antioxidant agents. Synthesis of novel enaminones, azolopyrimidines, and 2-arylimino-5-arylidene-4-thiazolidinones has explored their potential in treating cancer and oxidative stress-related conditions. These compounds have been subjected to structural elucidation and bioactivity assays, demonstrating their efficacy in preclinical models (Behbehani & Ibrahim, 2012).
Synthesis and Chemical Properties
The synthesis and reactions of thiazolidine derivatives reveal their chemical versatility and potential in creating diverse chemical entities. For example, studies on the synthesis and reactions of (Z)-2-imino-5-(3,4,5-trimethoxy benzylidene)thiazolidin-4(H)one highlight the reactivity and functionalization possibilities of thiazolidine cores, paving the way for the development of new compounds with varied biological activities (Mahmoud et al., 2011).
Enaminone Chemistry and Drug Discovery
Thiazolidine derivatives have also been explored in the context of enaminone chemistry for drug discovery. The synthesis of GPIIb/IIIa integrin antagonists utilizing thiazolidine and beta-amino acid derivatives exemplifies the application of these compounds in developing therapeutics for conditions like thrombosis. This research underlines the importance of thiazolidine derivatives in medicinal chemistry and pharmacology (Hayashi et al., 1998).
properties
IUPAC Name |
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-4-9(2)12(17)15-8-18-7-10(15)11(16)14-6-5-13/h4,10H,3,6-8H2,1-2H3,(H,14,16)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODXYWRBQCQJN-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)N1CSCC1C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C)\C(=O)N1CSCC1C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


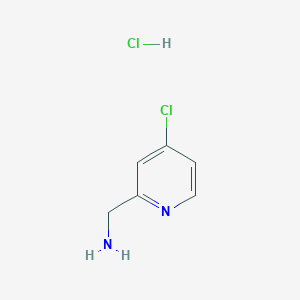

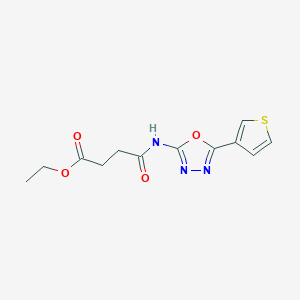
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)
![Thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2583122.png)
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2583126.png)

![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2583128.png)
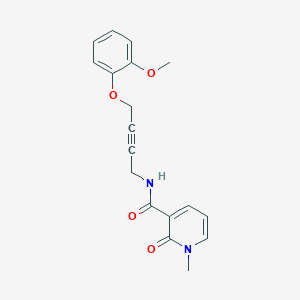
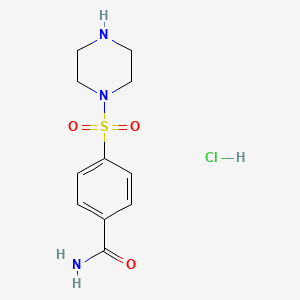
![N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583131.png)
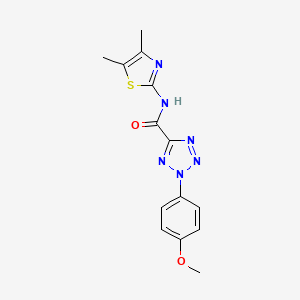
![3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(1-phenylethyl)benzamide](/img/structure/B2583135.png)